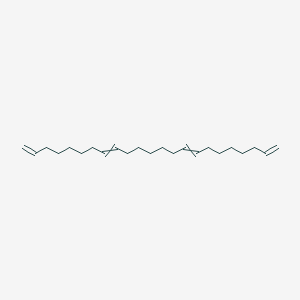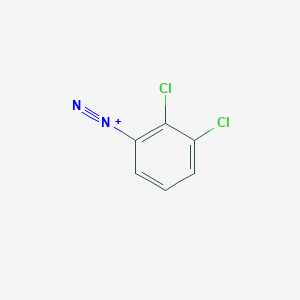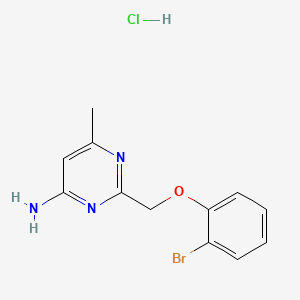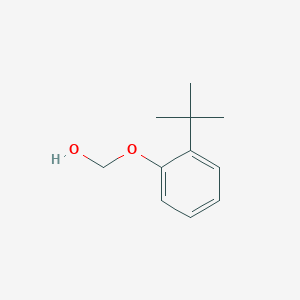
Tricosa-1,8,15,22-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricosa-1,8,15,22-tetraene is a hydrocarbon compound with the molecular formula C23H32. It is characterized by the presence of four double bonds located at positions 1, 8, 15, and 22 in the tricosane chain. This compound is of interest in various fields of scientific research due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tricosa-1,8,15,22-tetraene typically involves the use of alkyne metathesis or cross-coupling reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of terminal alkynes with halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other catalytic processes that ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Tricosa-1,8,15,22-tetraene undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the double bonds into epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions can reduce the double bonds to single bonds using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) in solvents like dichloromethane (DCM) or water.
Reduction: Pd/C catalyst under hydrogen gas in solvents like ethanol or methanol.
Substitution: Br2 or Cl2 in solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Major Products Formed
Oxidation: Epoxides, diols, or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Tricosa-1,8,15,22-tetraene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and as a component in lubricants and coatings.
Wirkmechanismus
The mechanism of action of tricosa-1,8,15,22-tetraene involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds allow it to participate in various chemical reactions, which can modulate biological pathways and processes. For example, its oxidation products may interact with cellular components, leading to changes in cell signaling and function.
Vergleich Mit ähnlichen Verbindungen
Tricosa-1,8,15,22-tetraene can be compared with other similar compounds such as:
Tricosa-1,8,15-triene: Lacks one double bond compared to this compound, resulting in different chemical reactivity and applications.
Tricosa-1,8,15,22-pentaene:
Tricosa-1,8,15,22-tetrayne: Contains triple bonds instead of double bonds, leading to significantly different chemical properties and uses.
The uniqueness of this compound lies in its specific arrangement of double bonds, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
93368-74-2 |
|---|---|
Molekularformel |
C23H40 |
Molekulargewicht |
316.6 g/mol |
IUPAC-Name |
tricosa-1,8,15,22-tetraene |
InChI |
InChI=1S/C23H40/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-4,15-18H,1-2,5-14,19-23H2 |
InChI-Schlüssel |
AQMCQVLRJBEOCN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCC=CCCCCCC=CCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)

![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)









